3-Fluoro-N-hydroxy-benzamidine chemical properties
3-Fluoro-N-hydroxy-benzamidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Fluoro-N-hydroxy-benzamidine
Executive Summary
This technical guide provides a comprehensive overview of 3-Fluoro-N-hydroxy-benzamidine, a fluorinated aromatic amidine of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's core chemical properties, provides detailed synthetic and analytical protocols, and explores its established role as a serine protease inhibitor. By synthesizing data from authoritative sources, this guide explains the mechanistic basis for its biological activity, informed by an understanding of its structure-activity relationships. The inclusion of field-proven experimental methodologies is intended to equip researchers with the practical knowledge required to effectively utilize this compound in drug discovery and biochemical research.
Introduction: The Strategic Role of Fluorinated Benzamidines
In contemporary drug discovery, the incorporation of fluorine into small molecules is a well-established strategy for optimizing drug-like properties. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
The benzamidine scaffold is a privileged structure, recognized as a potent pharmacophore for inhibiting serine proteases such as trypsin, thrombin, and plasmin.[3][4][5] Its positively charged amidinium group acts as a mimetic of the side chains of arginine and lysine, enabling it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.[6]
The compound 3-Fluoro-N-hydroxy-benzamidine combines these features, positioning it as a valuable tool for researchers. The N-hydroxy modification can introduce new hydrogen bonding capabilities and metal-chelating properties, potentially modulating the compound's inhibitory profile and pharmacokinetic properties. This guide serves as a technical resource for understanding and leveraging the unique attributes of this molecule.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and physicochemical properties is foundational to its application in research.
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IUPAC Name: 3-fluoro-N'-hydroxybenzenecarboximidamide
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Synonyms: 3-Fluoro-N-hydroxy-benzamidine
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CAS Number: 54872-79-6[7]
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Chemical Structure:

Physicochemical Data Summary
The following table summarizes key computed and experimental properties. It is important to note that while some data for the exact compound is available, other parameters are inferred from closely related analogs to provide a scientifically grounded estimation.
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₇FN₂O | [7] |
| Molecular Weight | 154.14 g/mol | [7][8] |
| XLogP3 | ~1.2 - 1.9 | Estimated based on analogs like 4-fluoro-N'-hydroxy-benzamidine (1.2)[8] and 3-chloro-4-fluoro-N-hydroxy-benzamidine (1.9).[9] This suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Melting Point | Not available | Data for the related 3-Fluorobenzamidine hydrochloride is ~160-165 °C.[10] The N-hydroxy derivative may have a different melting point. |
| Solubility | Soluble in water, alcohol, and organic solvents. | [10] (Reported for the hydrochloride salt of the related 3-Fluorobenzamidine). |
Synthesis and Characterization
The synthesis of N-hydroxy-benzamidines is typically achieved through the reaction of a corresponding benzonitrile with hydroxylamine. This method is efficient and provides a direct route to the target compound.
General Synthetic Pathway
The primary route involves the nucleophilic addition of hydroxylamine to the carbon of the nitrile group in 3-fluorobenzonitrile. The reaction is facilitated by a mild base, which deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine nucleophile.
Caption: General workflow for the synthesis and verification of 3-Fluoro-N-hydroxy-benzamidine.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of N'-hydroxy-carboxamidines.[11]
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Reagent Preparation: To a round-bottom flask, add 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.8 eq), and potassium carbonate (1.8 eq).
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Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality behind reflux is to provide sufficient activation energy for the nucleophilic attack on the nitrile group.
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Work-up: After cooling the reaction mixture to room temperature, dilute it with diethyl ether. This causes the product to precipitate.
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Purification: Collect the solid product by filtration. Wash the solid with cold water to remove inorganic salts (e.g., KCl) and any remaining hydroxylamine.
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Drying: Dry the purified product under vacuum or using an infrared lamp to yield 3-Fluoro-N-hydroxy-benzamidine as a solid.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is required.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure. The spectra should be consistent with a 3-substituted fluorophenyl ring and the N-hydroxy-amidine moiety.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₇H₇FN₂O).[12]
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Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays.
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Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H, O-H, C=N, and C-F bonds.
Biological Activity and Mechanism of Action
The primary therapeutic interest in 3-Fluoro-N-hydroxy-benzamidine stems from its potential as a serine protease inhibitor.
Mechanism of Serine Protease Inhibition
Benzamidines are classic competitive inhibitors.[5] They function by binding reversibly to the active site of the enzyme, preventing the natural substrate from binding.
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Active Site Recognition: The amidinium group (-C(NH₂)₂⁺) is protonated at physiological pH. This positive charge is key to its function, as it forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket.
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Mimicry: This interaction mimics the binding of the enzyme's natural substrates, arginine and lysine, which also feature positively charged side chains.
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Competitive Inhibition: By occupying the active site, the benzamidine derivative physically blocks the substrate, thereby inhibiting enzyme activity. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme.
Caption: Benzamidine moiety binding to the S1 pocket of a serine protease.
Influence of the 3-Fluoro and N-Hydroxy Groups
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3-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the meta position can influence the pKa of the amidinium group, potentially affecting its binding affinity. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with the enzyme backbone, further stabilizing the enzyme-inhibitor complex.[2]
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N-Hydroxy Group: The hydroxyl group introduces an additional site for hydrogen bonding, which could form interactions with residues near the active site, thereby increasing binding affinity and specificity.
Experimental Protocol: In Vitro Trypsin Inhibition Assay
This protocol provides a self-validating system for quantifying the inhibitory potency (IC₅₀) of 3-Fluoro-N-hydroxy-benzamidine against trypsin.
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Principle: This is a colorimetric assay using the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Trypsin cleaves BAPNA to release p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm. A potent inhibitor will decrease the rate of p-nitroaniline formation.
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Materials:
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Bovine Trypsin
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Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
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BAPNA (substrate)
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3-Fluoro-N-hydroxy-benzamidine (inhibitor)
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96-well microplate
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Microplate reader
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Methodology:
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Inhibitor Preparation: Prepare a stock solution of 3-Fluoro-N-hydroxy-benzamidine in DMSO. Create a series of dilutions in Assay Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).
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Assay Setup: In a 96-well plate, add:
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Test Wells: Assay Buffer, trypsin solution, and varying concentrations of the inhibitor.
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Positive Control (No Inhibition): Assay Buffer, trypsin solution, and DMSO (vehicle control).
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Negative Control (No Enzyme): Assay Buffer and DMSO.
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Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the BAPNA substrate solution to all wells to start the reaction.
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Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
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Data Analysis:
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Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
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Normalize the rates of the test wells to the positive control (set to 100% activity).
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Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent.
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Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat.[7]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin and eyes.[7][13]
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First Aid:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
3-Fluoro-N-hydroxy-benzamidine is a strategically designed molecule that merges the well-documented serine protease inhibitory properties of the benzamidine scaffold with the advantageous physicochemical contributions of a fluorine substituent and an N-hydroxy group. Its straightforward synthesis and potent, mechanistically understood biological activity make it a valuable compound for academic research and as a lead structure in drug discovery programs targeting diseases where serine proteases are implicated. The protocols and data presented in this guide provide a robust framework for its effective application in the laboratory.
References
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